molecular formula C6H6BrNO2 B13661841 6-Bromo-2-(hydroxymethyl)pyridin-3-ol

6-Bromo-2-(hydroxymethyl)pyridin-3-ol

Cat. No.: B13661841
M. Wt: 204.02 g/mol
InChI Key: PFPKYMRINPNRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(hydroxymethyl)pyridin-3-ol is a brominated pyridine derivative featuring a hydroxymethyl (-CH₂OH) group at position 2 and a hydroxyl (-OH) group at position 3. Its molecular formula is C₆H₆BrNO₂, with an average molecular mass of 204.02 g/mol and a monoisotopic mass of 202.9585 .

Properties

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

IUPAC Name

6-bromo-2-(hydroxymethyl)pyridin-3-ol

InChI

InChI=1S/C6H6BrNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-2,9-10H,3H2

InChI Key

PFPKYMRINPNRQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(hydroxymethyl)pyridin-3-ol typically involves the bromination of 2-(hydroxymethyl)pyridin-3-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like tetrahydrofuran (THF) . The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods

Industrial production methods for 6-Bromo-2-(hydroxymethyl)pyridin-3-ol are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound’s closest analogs differ in substituents at positions 2 and 6 of the pyridine ring. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
6-Bromo-2-(hydroxymethyl)pyridin-3-ol C₆H₆BrNO₂ 204.02 Br (6), -CH₂OH (2), -OH (3) Hydroxyl, hydroxymethyl, bromo
6-Bromo-2-methylpyridin-3-ol C₆H₆BrNO 188.03 Br (6), -CH₃ (2), -OH (3) Hydroxyl, methyl, bromo
6-Bromopyridin-3-ol C₅H₄BrNO 174.00 Br (6), -OH (3) Hydroxyl, bromo
6-Amino-5-bromopyridin-3-ol C₅H₅BrN₂O 189.01 Br (5), -NH₂ (6), -OH (3) Amino, hydroxyl, bromo

Key Observations :

  • Hydroxymethyl vs.
  • Amino Substitution: 6-Amino-5-bromopyridin-3-ol exhibits basicity due to the amino group, which may influence its pharmacokinetic properties in drug design .
  • Simplified Structure : 6-Bromopyridin-3-ol lacks a substituent at position 2, reducing steric hindrance and reactivity at that site .

Reactivity Differences :

  • The hydroxymethyl group in the target compound can undergo oxidation to a carboxylic acid or participate in etherification, whereas the methyl group in 6-bromo-2-methylpyridin-3-ol is inert to such reactions .
  • The bromine atom in all analogs serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate synthesis .

Physicochemical Properties

Property 6-Bromo-2-(hydroxymethyl)pyridin-3-ol 6-Bromo-2-methylpyridin-3-ol 6-Bromopyridin-3-ol
LogP (Predicted) 1.2 1.8 0.9
Water Solubility Moderate (hydrophilic groups) Low High
Melting Point Not reported 95–100°C 160–165°C

Insights :

  • The target compound’s hydroxymethyl group reduces lipophilicity (LogP = 1.2) compared to the methyl analog (LogP = 1.8), favoring better aqueous solubility .
  • 6-Bromopyridin-3-ol’s high solubility stems from the absence of bulky substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.